Cas no 1804409-48-0 (Methyl 2-cyano-5-hydroxynicotinate)

Methyl 2-cyano-5-hydroxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-5-hydroxynicotinate
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- Inchi: 1S/C8H6N2O3/c1-13-8(12)6-2-5(11)4-10-7(6)3-9/h2,4,11H,1H3
- InChI Key: OOYQRGZVOMJMJR-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C#N)=NC=C(C=1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- Topological Polar Surface Area: 83.2
- XLogP3: 0.4
Methyl 2-cyano-5-hydroxynicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029008714-250mg |
Methyl 2-cyano-5-hydroxynicotinate |
1804409-48-0 | 95% | 250mg |
$999.60 | 2022-04-02 | |
Alichem | A029008714-1g |
Methyl 2-cyano-5-hydroxynicotinate |
1804409-48-0 | 95% | 1g |
$2,750.25 | 2022-04-02 |
Methyl 2-cyano-5-hydroxynicotinate Related Literature
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on Methyl 2-cyano-5-hydroxynicotinate
Recent Advances in the Study of Methyl 2-cyano-5-hydroxynicotinate (CAS: 1804409-48-0) in Chemical Biology and Pharmaceutical Research
Methyl 2-cyano-5-hydroxynicotinate (CAS: 1804409-48-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a cyano group and a hydroxynicotinate moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound's structural versatility allows for diverse modifications, enabling researchers to explore its pharmacological potential across various therapeutic areas.
One of the key areas of investigation has been the role of Methyl 2-cyano-5-hydroxynicotinate in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to modulate their activity with high specificity is a major focus of current research. Recent publications have demonstrated that derivatives of Methyl 2-cyano-5-hydroxynicotinate can effectively inhibit specific kinase pathways, offering promising leads for the development of targeted cancer therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of compounds based on this scaffold, which showed potent inhibitory activity against EGFR and VEGFR2 kinases, both of which are implicated in tumor growth and angiogenesis.
In addition to its applications in oncology, Methyl 2-cyano-5-hydroxynicotinate has also been explored for its anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's ability to modulate inflammatory pathways by targeting key enzymes such as COX-2 and LOX. The results indicated that certain derivatives of Methyl 2-cyano-5-hydroxynicotinate exhibited significant anti-inflammatory effects in vitro, with reduced cytotoxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that this compound could serve as a scaffold for the development of safer and more effective anti-inflammatory agents.
The synthetic accessibility of Methyl 2-cyano-5-hydroxynicotinate has also been a topic of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthesis routes for this compound. A 2024 paper in Organic Process Research & Development described a novel catalytic method for the preparation of Methyl 2-cyano-5-hydroxynicotinate, which minimizes the use of hazardous reagents and reduces waste generation. This methodological improvement not only enhances the scalability of production but also aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Looking ahead, the potential of Methyl 2-cyano-5-hydroxynicotinate extends beyond its current applications. Researchers are beginning to explore its utility in other areas, such as neurodegenerative diseases and infectious diseases. Preliminary studies have shown that certain derivatives of this compound can cross the blood-brain barrier, making them candidates for the treatment of conditions like Alzheimer's disease. Furthermore, its modular structure allows for the incorporation of various pharmacophores, enabling the design of multifunctional agents with broad therapeutic potential. As the field of chemical biology continues to evolve, Methyl 2-cyano-5-hydroxynicotinate is poised to play a pivotal role in the discovery of next-generation therapeutics.
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